N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. NM-2201 has gained popularity in the scientific community due to its potential applications in medical research.
Mechanism of Action
NM-2201 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When activated, they can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of NM-2201 is its potency as a cannabinoid receptor agonist. This makes it useful for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of NM-2201 is its potential for abuse. It is important to handle this compound with caution and to follow appropriate safety protocols.
Future Directions
There are several potential future directions for research on NM-2201. One area of interest is in the development of new treatments for neurological disorders. NM-2201 has shown promise in preclinical studies as a potential treatment for epilepsy, multiple sclerosis, and Parkinson's disease. Another area of interest is in the development of new analgesics and anti-inflammatory agents. NM-2201 has been shown to have potent analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. Finally, there is potential for the development of new drugs that target the cannabinoid receptors. NM-2201 can serve as a useful tool for studying the physiological effects of cannabinoid receptor activation and may lead to the development of new drugs with therapeutic potential.
Synthesis Methods
NM-2201 is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methoxyphenylacetonitrile, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with N-methyl-N-(piperidin-3-yl)propanamide and nicotinoyl chloride to obtain NM-2201.
Scientific Research Applications
NM-2201 has been studied extensively for its potential applications in medical research. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(22(26)20-6-3-12-23-15-20)16-19-5-4-13-25(17-19)14-11-18-7-9-21(27-2)10-8-18/h3,6-10,12,15,19H,4-5,11,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWNMJOMIPMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115243.P001 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.